![molecular formula C26H21FN4O3S2 B2597975 2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methylphenyl)acetamide CAS No. 895098-87-0](/img/structure/B2597975.png)
2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methylphenyl)acetamide
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Description
2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C26H21FN4O3S2 and its molecular weight is 520.6. The purity is usually 95%.
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Scientific Research Applications
- Methodology : The compound is synthesized via a one-pot three-component reaction involving aldehydes, barbituric acid, and ammonium acetate/urea in DIPEAc (diisopropylethylamine) at room temperature .
- Activity : The synthesized compound was evaluated against various cancer cell lines, including MCF-7, HeLa, and A-549. Notably, compounds 3f, 3h, and 3i exhibited good anticancer activity .
- Selective Toxicity : The compound selectively targets cancer cells while sparing non-tumorigenic cells (e.g., MCF-10A) .
- Morphological Changes : At the IC50 concentration of compound 3f, MCF-7 cancer cells showed typical morphological changes, including cell wall deformation, detachment, shrinkage, and reduced viability .
Tyrosinase Inhibition
The compound also shows excellent inhibition of the tyrosinase enzyme, which is relevant in skin-related research:
- Tyrosinase Inhibitory Activity : Compounds 3f, 3h, and 3i effectively inhibit tyrosinase .
- Binding Modes : Molecular docking studies indicate that the compound binds effectively to the active site of tyrosinase, forming various interactions with active site residues .
Other Potential Applications
While the above two fields are well-established, there may be additional applications worth exploring:
properties
IUPAC Name |
2-[6-[(3-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O3S2/c1-17-6-4-9-20(12-17)29-24(32)16-35-26-28-14-23-25(30-26)21-10-2-3-11-22(21)31(36(23,33)34)15-18-7-5-8-19(27)13-18/h2-14H,15-16H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRQSJPLZCQAQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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